molecular formula C20H16ClN3O B2597720 (E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide CAS No. 1904629-66-8

(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-chlorophenyl)acrylamide

Cat. No.: B2597720
CAS No.: 1904629-66-8
M. Wt: 349.82
InChI Key: JHQGYOXJBCSCKH-JXMROGBWSA-N
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Description

The compound is a type of acrylamide, which is a class of compounds that contain a vinyl group (CH2=CH-) attached to an amide group (-CONH2). Acrylamides are commonly used in industrial processes and are found in a variety of products .


Molecular Structure Analysis

The compound contains a bipyridinyl group, a chlorophenyl group, and an acrylamide group. The presence of these functional groups will influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Acrylamides can participate in a variety of chemical reactions, including polymerization and addition reactions. The specific reactions that this compound can undergo would depend on the conditions and the presence of other reactants .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of acrylamides include a high boiling point and the ability to form hydrogen bonds .

Scientific Research Applications

Tyrosine Kinase Inhibitors

Acrylamide derivatives, such as 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) and are being explored for their application in cancer therapy. These compounds have shown promise in inhibiting the phosphorylation of EGFR in various cell lines, demonstrating their potential as therapeutic agents in cancer treatment (Smaill et al., 2001).

Polymerization and Material Science

Acrylamide derivatives have been extensively used in the polymerization processes to create polymers with specific properties. For instance, the controlled polymerization of N-isopropylacrylamide has led to the creation of thermoresponsive polymers, which are being investigated for their applications in drug delivery systems (Convertine et al., 2004).

Environmental and Food Safety

The study of acrylamide's formation, distribution in food, and its potential health effects has been a significant area of research. Acrylamide is known to form in food during cooking processes, and understanding its formation mechanisms and exploring ways to reduce its presence in food are crucial for public health (Friedman, 2003).

Smart Materials

Acrylamide copolymers have been developed to exhibit reversible redox behavior, leading to changes in their lower critical solution temperature (LCST). Such "smart" materials have potential applications in creating responsive systems that can adapt to external stimuli, such as changes in temperature or pH (Fu et al., 2010).

Bioengineering Applications

Poly(N-isopropyl acrylamide) (pNIPAM) substrates have been used for the nondestructive release of biological cells and proteins, facilitating advancements in cell sheet engineering, tissue transplantation, and the study of bioadhesion and bioadsorption (Cooperstein & Canavan, 2010).

Safety and Hazards

Acrylamides can be hazardous and are often considered toxic. They can cause irritation upon contact with the skin or eyes, and inhalation or ingestion can lead to additional health effects .

Future Directions

The study and application of acrylamides is a dynamic field with potential for new discoveries. Future research could explore the synthesis, properties, and potential applications of novel acrylamide compounds .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O/c21-18-8-5-15(6-9-18)7-10-19(25)24-14-17-4-2-12-23-20(17)16-3-1-11-22-13-16/h1-13H,14H2,(H,24,25)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQGYOXJBCSCKH-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CNC(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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